![molecular formula C12H9Br2N B2833010 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 861206-23-7](/img/structure/B2833010.png)

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline

Übersicht

Beschreibung

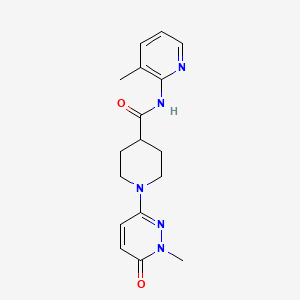

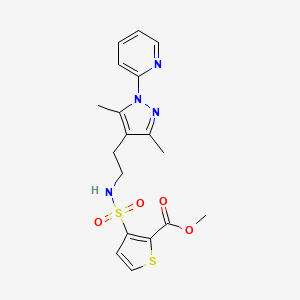

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H9Br2N . It has an average mass of 327.015 Da and a monoisotopic mass of 324.910156 Da .

Molecular Structure Analysis

The molecular structure of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline consists of a cyclopenta[b]quinoline core with two bromine atoms attached at the 5 and 7 positions . For a detailed structural analysis, it would be best to refer to a crystallographic study or use computational chemistry software.Wissenschaftliche Forschungsanwendungen

- Researchers have explored the anticholinesterase properties of related compounds. For instance, Tomassoli et al. reported that new 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and hexahydropyrimido[5,4-c]quinoline-2,5-diones exhibited moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. However, none of these synthesized compounds surpassed the inhibitory activity of tacrine .

- The catalytic system involving 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline has been employed for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in tert-butanol (t-BuOH) .

- The chemical structure of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline consists of a bicyclic quinoline ring with two bromine substituents. Its molecular formula is C11H7Br2N, and it exhibits interesting spectral properties .

Anticholinesterase Activity

Catalysis and Oxidation Reactions

Chemical Structure and Properties

Wirkmechanismus

Target of Action

Similar compounds have shown moderate activity towards acetylcholinesterase (ache) and butyrylcholinesterase (buche) inhibition . These enzymes play a crucial role in nerve signal transmission, and their inhibition can lead to an increase in acetylcholine levels, affecting various neurological processes.

Safety and Hazards

Eigenschaften

IUPAC Name |

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-5-8-4-7-2-1-3-11(7)15-12(8)10(14)6-9/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHMUJBHSOWVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=CC(=CC(=C3N=C2C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320157 | |

| Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

CAS RN |

861206-23-7 | |

| Record name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2832930.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2832934.png)

![4-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}-N-propylpiperazine-1-carboxamide](/img/structure/B2832938.png)

![6-Oxaspiro[3.5]nonan-9-amine](/img/structure/B2832941.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)